molecular formula C6H10Cl2O B8486805 1,1-Dichloro-4-methylpent-1-en-3-ol CAS No. 62904-26-1

1,1-Dichloro-4-methylpent-1-en-3-ol

Cat. No. B8486805
CAS RN: 62904-26-1
M. Wt: 169.05 g/mol
InChI Key: VSPOVVCEQXSGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-4-methylpent-1-en-3-ol is a useful research compound. Its molecular formula is C6H10Cl2O and its molecular weight is 169.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dichloro-4-methylpent-1-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-4-methylpent-1-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62904-26-1

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,1-dichloro-4-methylpent-1-en-3-ol

InChI

InChI=1S/C6H10Cl2O/c1-4(2)5(9)3-6(7)8/h3-5,9H,1-2H3

InChI Key

VSPOVVCEQXSGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction vessel containing the aluminum isopropoxide was fitted with a condenser, and 1737 gm (10.60 moles) of 1,1-dichloro-4-methyl-1-penten-3-one was added. The reaction mixture was heated to reflux, and the evolved acetone was removed by distillation over a 19.25 hour period. The isopropanol was then removed by distillation, and the residue was separated into two portions of 1100 ml and 1900 ml respectively. The 1100 ml portion was hydrolyzed in 3000 ml of aqueous hydrochloric acid and then washed three times with 900 ml of benzene. For the 1900 ml portion, 5100 ml of aqueous hydrochloric acid and 1500 ml of benzene were used. The benzene washes were combined and washed with 4000 ml of water. The organic layer was separated and dried over magnesium sulfate. Most of the benzene was removed by distillation under atmospheric pressure. The residue was filtered, and the last trace of solvent was removed by distillation under reduced pressure. The residue was distilled under reduced pressure to give 1698 gm (94.8% yield) of 1,1-dichloro-3-hydroxy-4-methyl-1-pentene; b.p., 67°-83°/4-7mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1737 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 33.4 gm (0.18 mole) of 1,1-dichloro-4-methyl-1-penten-3-one, 40.9 gm (0.20 mole) of aluminum isopropoxide, and 200 ml of isopropanol was heated at reflux for 2 hours. The by-product, acetone, was distilled periodically from the reaction mixture by alternating between reflux and distillation. When the vapor temperature of the distillate reached 82°, the heating was stopped. To the reaction mixture was then added a cold solution of 70 ml of concentrated hydrochloric acid in 350 ml of water. The aqueous mixture was extracted several times with carbon tetrachloride. The combined extracts were dried over magnesium sulfate and filtered. The carbon tetrachloride was evaporated, and the residue was distilled to give 24.9 gm (82% yield) of 1,1-dichloro-3-hydroxy-4-methyl-1-pentene; b.p., 72°/5mm.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Surprisingly, however, it has been found that 1,1-dichloro-4-methyl-pent-1-en-3-one can be reduced with alkali metal borohydrides, preferably sodium borohydride, to give 1,1-dichloro-4-methyl-3-hydroxy-pent-1-ene in virtually quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.